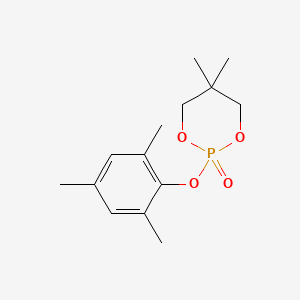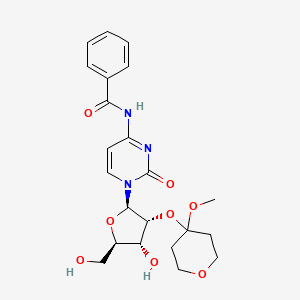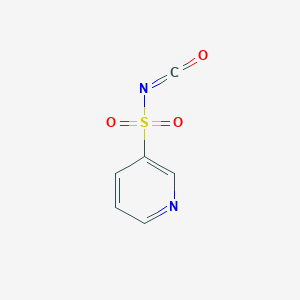
Pyridine-3-sulfonyl isocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine-3-sulfonyl isocyanate is an organic compound characterized by the presence of a pyridine ring substituted with a sulfonyl group and an isocyanate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyridine-3-sulfonyl isocyanate can be synthesized through several methods. One common approach involves the reaction of pyridine-3-sulfonyl chloride with potassium cyanate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound as the primary product .
Industrial Production Methods: Industrial production of this compound often involves the large-scale synthesis of pyridine-3-sulfonyl chloride, followed by its conversion to the isocyanate derivative. The process includes the addition of phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid, followed by distillation under reduced pressure to purify the product .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine-3-sulfonyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonylureas.
Addition Reactions: The isocyanate group can participate in addition reactions with alcohols and amines to form carbamates and ureas, respectively.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Solvents: Dry acetone, pyridine
Conditions: Room temperature, anhydrous conditions
Major Products:
Sulfonylureas: Formed by the reaction with amines
Carbamates and Ureas: Formed by the reaction with alcohols and amines
Wissenschaftliche Forschungsanwendungen
Pyridine-3-sulfonyl isocyanate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in the development of anticancer and anti-inflammatory agents.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of pyridine-3-sulfonyl isocyanate involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of stable sulfonylurea or carbamate derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which enhances the electrophilicity of the isocyanate carbon .
Vergleich Mit ähnlichen Verbindungen
Pyridine-3-sulfonyl Chloride: A precursor in the synthesis of pyridine-3-sulfonyl isocyanate.
Methanesulfonyl Chloride: Another sulfonyl chloride used in organic synthesis.
Para-toluenesulfonyl Chloride: Commonly used in the preparation of tosylates.
Uniqueness: this compound is unique due to its dual functional groups (sulfonyl and isocyanate), which provide versatile reactivity. This makes it a valuable reagent in the synthesis of complex organic molecules and pharmaceuticals .
Eigenschaften
CAS-Nummer |
76627-37-7 |
|---|---|
Molekularformel |
C6H4N2O3S |
Molekulargewicht |
184.17 g/mol |
IUPAC-Name |
N-(oxomethylidene)pyridine-3-sulfonamide |
InChI |
InChI=1S/C6H4N2O3S/c9-5-8-12(10,11)6-2-1-3-7-4-6/h1-4H |
InChI-Schlüssel |
CJXCNJKIKGFFQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)S(=O)(=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-(Ethane-1,2-diyl)bis[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole]](/img/structure/B14454213.png)
![2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid](/img/structure/B14454219.png)

![[3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate](/img/structure/B14454229.png)
![Diethyl [(diethoxyphosphanyl)methyl]phosphonate](/img/structure/B14454236.png)
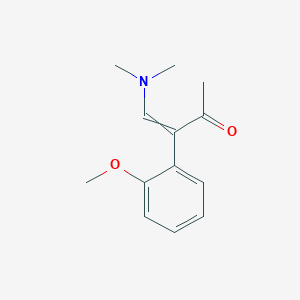
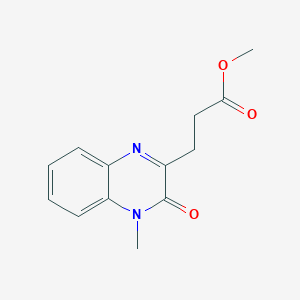
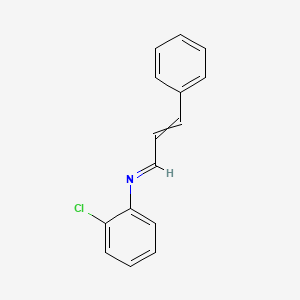
![Ethanone, [(diphenylmethyl)imino]diphenyl-](/img/structure/B14454267.png)
![1-[(Propan-2-yl)oxy]propadiene](/img/structure/B14454269.png)
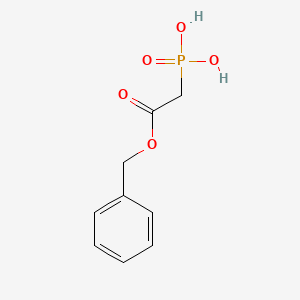
![[(Bromogallanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14454278.png)
